REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCC(=O)O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 45° C. for 12 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water and saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |